molecular formula C22H14Cl4N2O3S B2629083 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 477712-72-4

3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2629083
CAS No.: 477712-72-4
M. Wt: 528.23
InChI Key: KBMDBHZWLXHBIS-UHFFFAOYSA-N
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Description

The compound 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole is a complex chemical with significant potential in various fields

Scientific Research Applications

Chemistry

  • Synthesis of novel heterocycles: : Used as a starting material or intermediate in the synthesis of complex heterocyclic compounds.

  • Catalysis: : Potential use in catalytic processes due to its complex structure and functional groups.

Biology and Medicine

  • Pharmaceuticals: : Studied for its potential use in developing drugs, particularly those targeting inflammatory pathways or cancer.

  • Biological Markers: : Used in bioassays to study its interaction with various biological pathways.

Industry

  • Material Science: : Applications in developing advanced materials due to its unique chemical properties.

  • Agriculture: : Potential use as a pesticide or herbicide.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole typically involves the following steps:

  • Benzylation Reaction:

  • Phenylation: : Attachment of a phenyl group to the intermediate product using a cross-coupling reaction.

  • Sulfonylation: : Sulfonyl chloride is introduced to attach the sulfonyl group to the phenyl moiety.

  • Cyclization: : Finally, the formation of the pyrazole ring through a cyclization reaction with hydrazine.

Industrial Production Methods

Industrial production follows the same steps as the laboratory synthesis but on a larger scale. Adjustments are made to optimize yield and purity, including the use of high-efficiency solvents, catalysts, and specialized equipment to manage reaction conditions like temperature, pressure, and time.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Oxidative conditions can modify the functional groups attached to the aromatic rings, such as the chlorides or sulfonyl group.

  • Reduction: : This compound can undergo reductive reactions, which might affect the dichlorobenzyl or pyrazole moieties.

  • Substitution: : Electrophilic aromatic substitution is a common reaction for this compound, allowing further functionalization on the aromatic rings.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO₄, H₂O₂

  • Reduction Reagents: : NaBH₄, LiAlH₄

  • Substitution Reagents: : Halides, nitrating agents

Major Products Formed

Major products include variously substituted pyrazole derivatives and chlorinated aromatic compounds, depending on the specific reactions undertaken.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(2,4-difluorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole

  • 3-{3-[(2,4-dichlorobenzyl)thio]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole

  • 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole

Highlighting Uniqueness

The unique combination of dichlorobenzyl and sulfonyl groups in 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole gives it distinct chemical properties, making it particularly effective in applications where strong electron-withdrawing groups are beneficial.

Hope this deep dive into this compound proves enlightening! How do you plan to use this compound?

Properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(2,5-dichlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N2O3S/c23-16-5-4-15(20(26)11-16)13-31-18-3-1-2-14(10-18)21-8-9-28(27-21)32(29,30)22-12-17(24)6-7-19(22)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMDBHZWLXHBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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